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Compound of Interest

Compound Name:
1H-Pyrrolo[2,3-b]pyridine-5-

carbaldehyde

Cat. No.: B1289857 Get Quote

An In-Depth Technical Guide to 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde (CAS 849067-90-

9): Properties, Synthesis, and Applications in Drug Discovery

Introduction
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde, commonly known in the scientific community as

7-azaindole-5-carbaldehyde, is a pivotal heterocyclic building block in the landscape of modern

medicinal chemistry. Its structure, which features a pyrrole ring fused to a pyridine ring, serves

as a bioisosteric replacement for indole, a privileged scaffold found in numerous biologically

active molecules.[1][2] The strategic placement of the aldehyde functional group at the C-5

position provides a versatile chemical handle for synthetic elaboration, enabling chemists to

construct complex molecular architectures with tailored pharmacological profiles. This guide

offers a comprehensive technical overview of this compound, from its fundamental

physicochemical properties and synthesis to its reactivity and critical role in the development of

targeted therapeutics.

Section 1: Physicochemical and Spectroscopic
Profile
The utility of any chemical intermediate begins with a thorough understanding of its intrinsic

properties. These characteristics dictate its handling, storage, reactivity, and analytical

identification.
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Physicochemical Properties
The core data for 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is summarized in the table

below, compiled from various supplier and database sources.

Property Value Reference(s)

CAS Number 849067-90-9 [3]

Molecular Formula C₈H₆N₂O [4]

Molecular Weight 146.15 g/mol [4]

Appearance Light yellow to yellow solid [3][5]

Melting Point 181-182 °C [3][4]

Predicted Density 1.368 ± 0.06 g/cm³ [3][5]

Predicted pKa 13.02 ± 0.40 [3][5]

Storage Conditions
Store at 2-8°C under inert gas

(Nitrogen or Argon)
[3][5]

Spectroscopic Analysis (Predicted)
While specific, published spectra for this exact compound are not readily available, its

spectroscopic features can be reliably predicted based on its structure and data from closely

related analogs, such as other 7-azaindole derivatives.[6][7]

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to

each unique proton. The aldehyde proton (-CHO) would appear as a singlet far downfield,

typically in the δ 9.8-10.2 ppm range. The pyrrole N-H proton is expected to be a broad

singlet, also downfield (δ 11.0-13.0 ppm), with its chemical shift being sensitive to solvent

and concentration. The protons on the pyridine and pyrrole rings will appear in the aromatic

region (δ 7.0-9.0 ppm), with their specific shifts and coupling patterns determined by their

positions on the bicyclic system.

¹³C NMR: The carbon spectrum will be characterized by a signal for the aldehyde carbonyl

carbon at approximately δ 185-195 ppm. The remaining seven carbon atoms of the 7-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/b1289857?utm_src=pdf-body
https://www.chemicalbook.com/ProductChemicalPropertiesCB9684913_EN.htm
https://matrix.staging.1int.co.uk/sds/MxMSDS_021142.pdf
https://matrix.staging.1int.co.uk/sds/MxMSDS_021142.pdf
https://www.chemicalbook.com/ProductChemicalPropertiesCB9684913_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9684913.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB9684913_EN.htm
https://matrix.staging.1int.co.uk/sds/MxMSDS_021142.pdf
https://www.chemicalbook.com/ProductChemicalPropertiesCB9684913_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9684913.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB9684913_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9684913.htm
https://www.chemicalbook.com/ProductChemicalPropertiesCB9684913_EN.htm
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB9684913.htm
https://www.chemicalbook.com/SpectrumEN_754214-42-1_1HNMR.htm
https://m.chemicalbook.com/SpectrumEN_23612-48-8_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289857?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


azaindole core will resonate in the δ 100-150 ppm range.

Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong, sharp

absorption band around 1670-1700 cm⁻¹ corresponding to the C=O stretching vibration of

the aromatic aldehyde. A broad absorption in the region of 3200-3400 cm⁻¹ would indicate

the N-H stretching of the pyrrole ring.

Mass Spectrometry (MS): The mass spectrum would show a prominent molecular ion (M⁺)

peak at m/z = 146, corresponding to the molecular weight of the compound.

Section 2: Synthesis and Mechanistic Insights
The introduction of a formyl group onto an electron-rich aromatic system is a cornerstone of

organic synthesis. For 7-azaindole, the Vilsmeier-Haack reaction is the most direct and widely

employed method for this transformation.

The Vilsmeier-Haack Reaction: Mechanism
This reaction utilizes a "Vilsmeier reagent," an electrophilic iminium salt, to formylate activated

aromatic rings.[8] The mechanism proceeds in two main stages:

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) acts as a nucleophile,

attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is

followed by the elimination of a dichlorophosphate anion to generate the highly electrophilic

chloroiminium cation, which is the active formylating agent.[9]

Electrophilic Aromatic Substitution: The electron-rich 7-azaindole ring attacks the Vilsmeier

reagent. The C-5 position is susceptible to electrophilic attack. The resulting iminium ion

intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product,

1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde.[8]
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Vilsmeier-Haack reaction pathway for formylation of 7-azaindole.

Experimental Protocol: Synthesis via Vilsmeier-Haack
Formylation
The following protocol is a representative procedure adapted from standard Vilsmeier-Haack

conditions for heterocyclic compounds.

Objective: To synthesize 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde from 1H-Pyrrolo[2,3-

b]pyridine.

Reagents & Materials:

1H-Pyrrolo[2,3-b]pyridine (7-azaindole)

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃), aqueous solution

Ethyl acetate

Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, heating mantle

Rotary evaporator

Silica gel for column chromatography

Procedure:

Reagent Preparation (Causality: Controlled Formation of Vilsmeier Reagent): In a flame-

dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and

a nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C using an ice bath. Add

POCl₃ (1.2 eq) dropwise via the dropping funnel over 20-30 minutes, ensuring the internal

temperature does not exceed 10 °C. The formation of the Vilsmeier reagent is exothermic

and controlling the temperature prevents degradation. Stir the resulting mixture at 0 °C for an

additional 30 minutes.

Reaction: Dissolve 7-azaindole (1.0 eq) in a minimal amount of anhydrous DMF and add it

dropwise to the pre-formed Vilsmeier reagent at 0 °C.

Heating: After the addition is complete, remove the ice bath and allow the reaction mixture to

warm to room temperature. Then, heat the mixture to 60-70 °C and stir for 2-4 hours,

monitoring the reaction progress by TLC. Heating provides the necessary activation energy

for the electrophilic substitution on the moderately activated 7-azaindole ring.

Quenching and Hydrolysis (Causality: Neutralization and Product Formation): Cool the

reaction mixture back to 0 °C. Carefully and slowly pour the mixture onto crushed ice. This

hydrolyzes the excess Vilsmeier reagent and the iminium intermediate. Basify the acidic

solution by slowly adding a cold aqueous solution of NaOH or NaHCO₃ until the pH is ~8-9.

This step is crucial for neutralizing the acid and ensuring the product is in its free base form

for extraction. The product may precipitate as a solid at this stage.

Extraction: Extract the aqueous mixture three times with ethyl acetate. The organic solvent

will dissolve the desired aldehyde product, separating it from inorganic salts.
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Washing and Drying: Combine the organic layers and wash sequentially with water and then

brine. The brine wash helps to remove residual water from the organic phase. Dry the

organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under

reduced pressure using a rotary evaporator.

Purification: The resulting crude solid is purified by flash column chromatography on silica

gel, typically using a gradient of ethyl acetate in hexanes, to afford 1H-Pyrrolo[2,3-
b]pyridine-5-carbaldehyde as a yellow solid.

Section 3: Chemical Reactivity and Synthetic Utility
The synthetic value of 1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde stems from its aldehyde

functionality, which serves as a versatile anchor for introducing molecular diversity.[10]
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Key synthetic transformations of the 5-carbaldehyde group.

Reductive Amination: This is one of the most powerful reactions in medicinal chemistry for

installing amine side chains. The aldehyde first condenses with a primary or secondary
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amine to form an imine (or iminium ion), which is then reduced in situ by a mild reducing

agent like sodium triacetoxyborohydride (STAB) to yield the corresponding amine.

Oxidation: The aldehyde can be easily oxidized to the corresponding 5-carboxylic acid using

standard oxidizing agents. This carboxylic acid provides another key functional handle for

forming amides or esters.

Reduction: Mild reducing agents such as sodium borohydride (NaBH₄) will selectively reduce

the aldehyde to the primary alcohol, providing a site for ether linkages or other modifications.

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions convert the aldehyde

into an alkene, allowing for the extension of carbon chains and the introduction of diverse

substituents with controlled stereochemistry.

Condensation Reactions: The aldehyde can react with active methylene compounds

(Knoevenagel condensation) or form other derivatives like oximes and hydrazones, which

are themselves useful intermediates.

Section 4: Applications in Medicinal Chemistry and
Drug Discovery
The 7-azaindole scaffold is a cornerstone of modern drug design, particularly in the field of

kinase inhibitors. Its ability to form key hydrogen bonds with the hinge region of the ATP-

binding site in many kinases makes it an ideal core structure.[11][12]

Role as a Kinase Hinge-Binder
Many small-molecule kinase inhibitors function by competing with ATP. The 7-azaindole

nucleus mimics the adenine portion of ATP. Specifically, the pyridine nitrogen (N7) acts as a

hydrogen bond acceptor, while the pyrrole proton (N1-H) acts as a hydrogen bond donor. This

pattern allows it to bind effectively to the "hinge" region connecting the N- and C-lobes of the

kinase domain. The aldehyde at the C-5 position, or derivatives synthesized from it, extends

into the solvent-exposed region, allowing for modifications that can enhance potency and

selectivity for the target kinase.[13]
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General binding mode of a 7-azaindole scaffold in a kinase active site.

Case Studies
FGFR Inhibitors: The 1H-pyrrolo[2,3-b]pyridine scaffold has been successfully employed to

design potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are

implicated in various cancers.[12][13] Structure-activity relationship (SAR) studies have

shown that modifications originating from the C-5 position are critical for achieving high

potency and selectivity.

PDE4B Inhibitors: Through a scaffold-hopping approach, researchers have identified 1H-

pyrrolo[2,3-b]pyridine-2-carboxamides as selective inhibitors of Phosphodiesterase 4B

(PDE4B), a target for inflammatory and central nervous system diseases.[14] While this

example involves substitution at the C-2 position, it underscores the broad utility and

versatility of the 7-azaindole core in drug discovery programs targeting diverse enzyme

classes.

Section 5: Safety, Handling, and Storage
As with any laboratory chemical, proper handling of 1H-Pyrrolo[2,3-b]pyridine-5-
carbaldehyde is essential for user safety.
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Hazards: The compound is classified as an irritant and may be harmful if inhaled or

swallowed. It is known to cause skin and serious eye irritation.[4] The toxicological properties

have not been fully investigated.[4]

Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated

fume hood. Wear standard PPE, including safety goggles, a lab coat, and chemical-resistant

gloves.[4]

Handling: Avoid creating dust. Prevent contact with skin and eyes. Wash hands thoroughly

after handling.

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases,

as these may cause decomposition.[4]

Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability,

storage at 2-8°C under an inert atmosphere is recommended.[3]

Conclusion
1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde is more than just a chemical intermediate; it is a

gateway to vast chemical space and a key enabler in the quest for novel therapeutics. Its

robust synthesis, versatile reactivity, and the privileged nature of its 7-azaindole core make it an

indispensable tool for medicinal chemists. A thorough understanding of its properties,

synthesis, and reactivity empowers researchers to leverage this building block to its full

potential, accelerating the design and development of next-generation targeted therapies for a

wide range of human diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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